molecular formula C12H22O5 B14563565 Acetic acid;3-[(2-methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-ol CAS No. 61761-68-0

Acetic acid;3-[(2-methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-ol

Cat. No.: B14563565
CAS No.: 61761-68-0
M. Wt: 246.30 g/mol
InChI Key: TZTMLFXESZLCEG-UHFFFAOYSA-N
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Description

Acetic acid;3-[(2-methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-ol is a complex organic compound characterized by its unique structure, which includes a cyclopentane ring, a dioxolane ring, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3-[(2-methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-ol typically involves multiple steps. One common method includes the acetalization of aldehydes or ketones with ethylene glycol to form the dioxolane ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3-[(2-methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Acetic acid;3-[(2-methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;3-[(2-methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;3-[(2-methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-ol is unique due to its combination of a cyclopentane ring, a dioxolane ring, and an acetic acid moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications.

Properties

CAS No.

61761-68-0

Molecular Formula

C12H22O5

Molecular Weight

246.30 g/mol

IUPAC Name

acetic acid;3-[(2-methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-ol

InChI

InChI=1S/C10H18O3.C2H4O2/c1-10(12-4-5-13-10)7-8-2-3-9(11)6-8;1-2(3)4/h8-9,11H,2-7H2,1H3;1H3,(H,3,4)

InChI Key

TZTMLFXESZLCEG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC1(OCCO1)CC2CCC(C2)O

Origin of Product

United States

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